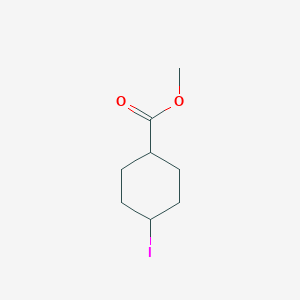
Methyl 4-iodocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13IO2 and a molecular weight of 268.09 g/mol . It is a derivative of cyclohexane, where a methyl ester group is attached to the carboxyl group at the first position, and an iodine atom is attached to the fourth position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the iodination of cyclohexane derivatives. For instance, cyclohexanol can be reacted with methyl iodide in the presence of triphenyl phosphite under reflux conditions . The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 4-substituted cyclohexane derivatives.
Reduction: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Methyl 4-iodocyclohexane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-iodocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-iodocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-bromocyclohexane-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chlorocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 4-fluorocyclohexane-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C8H13IO2 |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
methyl 4-iodocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
SVVMWCQSNJWWMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


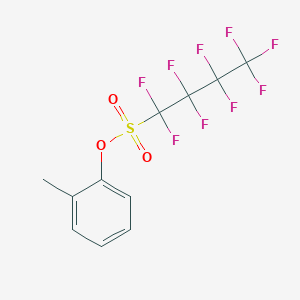
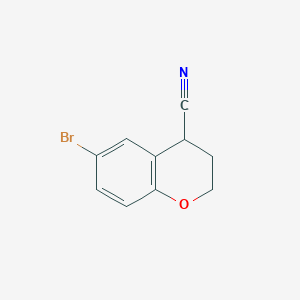
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)
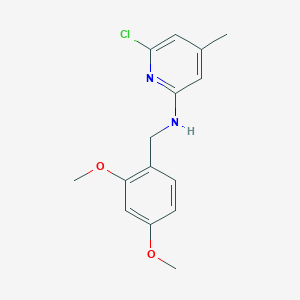
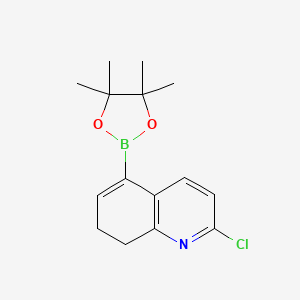
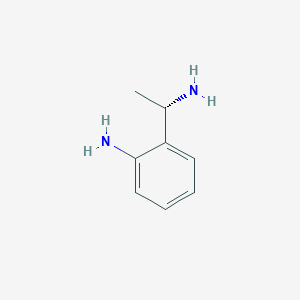
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
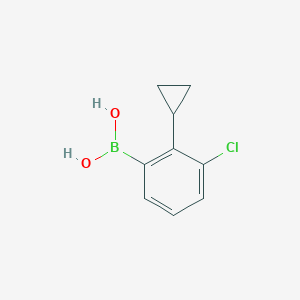
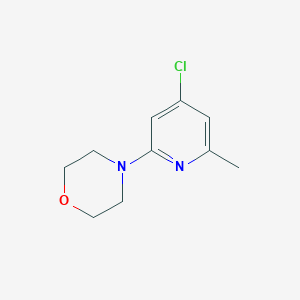
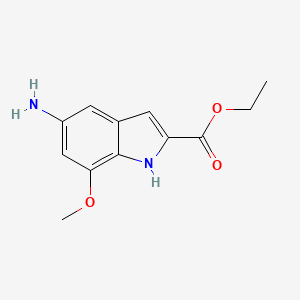
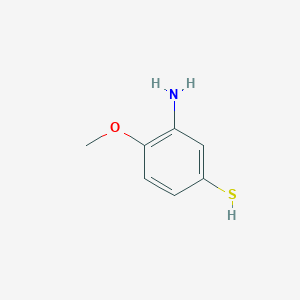
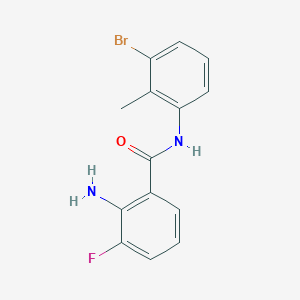
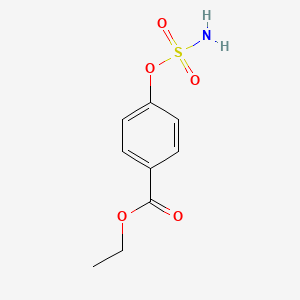
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)
